2H-chromene-3-carbonitrile
Overview
Description
2H-Chromene-3-carbonitrile compounds are a class of organic molecules that have garnered interest due to their diverse range of biological activities and potential applications in various fields of chemistry and pharmacology. These compounds are characterized by a chromene core, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring, and a nitrile group attached to the third carbon of the chromene structure.
Synthesis Analysis
The synthesis of 2H-chromene-3-carbonitrile derivatives has been achieved through various methods. One approach involves the reaction of 2-hydroxychalcone derivatives with acetonitriles substituted with electron-withdrawing groups, which can proceed under catalyst-free conditions or in the presence of sodium bicarbonate to yield different products . Another method reported the synthesis of 2-amino-4H-chromene-3-carbonitriles through a tandem Michael addition-cyclization reaction, with the use of a cinchona alkaloid-derived thiourea catalyst to achieve enantioselectivity . Additionally, a one-step synthesis in water under reflux conditions using DBU as a catalyst has been described, which is notable for its mild reaction conditions and good yields .
Molecular Structure Analysis
The molecular structures of synthesized 2H-chromene-3-carbonitrile derivatives have been characterized using various spectroscopic techniques. For instance, multicomponent synthesis has led to the formation of 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, whose structures were confirmed by IR, XRD, mass, 1H, 13C, and NOESY spectral studies . The crystal structure of a representative 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dye was determined by XRD, providing insights into the arrangement of atoms within the molecule .
Chemical Reactions Analysis
2H-Chromene-3-carbonitrile derivatives participate in various chemical reactions. Electrocatalytic multicomponent assembling has been used to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, showcasing an efficient approach to synthesizing these compounds . The Knoevenagel reaction has been employed to synthesize new derivatives of 2-oxo-4-vinyl-2H-chromene-3-carbonitrile with aromatic and heteroaromatic aldehydes . Furthermore, cyanation using trimethylsilyl cyanide in the presence of tetrabutylammonium fluoride has been utilized to synthesize 2-aryl-2H-chromene-4-carbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-chromene-3-carbonitrile derivatives have been explored in various studies. The optical properties and solvatochromism of 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes were examined, and their first hyperpolarizability was calculated, indicating potential applications in the field of nonlinear optics . The crystal structure of a 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile was determined, revealing the presence of hydrogen bonding and π-π interactions that stabilize the crystal structure .
Scientific Research Applications
Organic Chemistry
2H-chromene-3-carbonitrile and its derivatives have been used in the field of organic chemistry .
Application
One-pot and stepwise reactions of salicylic aldehydes (salicylic, 5-bromsalicylic) and different equivalents of malononitrile were investigated . Various derivatives of 2-imino-2H-chromene-3-carbonitrile were isolated .
Method of Application
The influence of reaction parameters, such as ultrasound activation conditions, solvent type, and the presence or absence of a catalyst, was studied . The structures of the synthesized compounds were established using spectroscopic data (IR, NMR) .
Results
This work reports the synthesis of novel 2- (4-amino-9-R-1-cyano-5-imino-3,5-dihydro-2H-chromeno [3,4-c]pyridin-2-ylidene)malononitriles . It has been shown that reactions of salicylic aldehyde and malononitrile with a 1:1 ratio in various solvents (IPA, EtOH, THF, dioxane, PEG-400) under thermal and ultrasound activation conditions, or with stirring at room temperature, can lead to the formation of 1, 2, 3 and 4 .
Materials Science and Organic Synthesis
2H-chromenes represent important oxygen heterocycles, which not only widely exist in natural products, pharmaceutical agents and biologically relevant molecules, but have also been used broadly in materials science and organic synthesis .
Application
Two major synthetic strategies have been developed towards such compounds .
Method of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results
The outcomes of these synthetic strategies are not detailed in the source .
Green Synthesis
2-oxo-2H-chromene-3-carbonitriles have been synthesized in one step by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .
Application
This method is used for the green synthesis of 2-oxo-2H-chromene-3-carbonitriles .
Method of Application
The reaction is carried out under dual-frequency ultrasonication (ultrasonic bath of 40 KHz and probe of 20 KHz) .
Results
The compounds were obtained in very high yield, and their structures were confirmed by IR and NMR data .
Medical Applications
2-amino-tetrahydro-4H-chromene-3-carbonitrile and its derivatives have been used potentially in the treatments of rheumatoids, psoriasis, and cancer-related disorders .
Application
This compound is used in the medical field for the treatment of various diseases .
Method of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results
The outcomes of these treatments are not detailed in the source .
Biological Activities
2H/4H-chromenes have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Application
These compounds are used in the field of biology for their various activities .
Method of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results
The outcomes of these activities are not detailed in the source .
Heterocyclic Chemistry
2-imino-2H-chromene-3-carbonitriles and their derivatives have been used in the field of heterocyclic chemistry .
Application
One-pot and stepwise reactions of salicylic aldehydes (salicylic, 5-bromsalicylic) and different equivalents of malononitrile and their mutual transformations were investigated . Various derivatives of 2-imino-2H-chromene-3-carbonitrile were isolated .
Method of Application
The influence of reaction parameters, such as ultrasound activation conditions, solvent type, and the presence or absence of a catalyst, was studied . The structures of the synthesized compounds were established using spectroscopic data (IR, NMR) .
Results
This work reports the synthesis of novel 2- (4-amino-9-R-1-cyano-5-imino-3,5-dihydro-2H-chromeno [3,4-c]pyridin-2-ylidene)malononitriles . It has been shown that reactions of salicylic aldehyde and malononitrile with a 1:1 ratio in various solvents (IPA, EtOH, THF, dioxane, PEG-400) under thermal and ultrasound activation conditions, or with stirring at room temperature, can lead to the formation of 1, 2, 3 and 4 .
Safety And Hazards
Future Directions
2H-chromene-3-carbonitrile and its derivatives have been used broadly in materials science and organic synthesis . They not only widely exist in natural products, pharmaceutical agents, and biologically relevant molecules, but have also been used broadly in materials science and organic synthesis . Future research may focus on further exploring the biological properties and potential applications of these compounds .
properties
IUPAC Name |
2H-chromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOLOKKZYCSJRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206170 | |
Record name | 2H-1-Benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromene-3-carbonitrile | |
CAS RN |
57543-66-5 | |
Record name | 2H-1-Benzopyran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57543-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57543-66-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Chromene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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